4-[3-(6-chloro-2-hydroxy-4-phenylquinolin-3-yl)-5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid
Description
The compound 4-[3-(6-chloro-2-hydroxy-4-phenylquinolin-3-yl)-5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid is a structurally complex molecule featuring:
- A 5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl moiety, which introduces conformational rigidity and electron-withdrawing effects.
- A 4-oxobutanoic acid tail, enabling solubility and carboxylic acid-mediated interactions.
This compound was synthesized via coupling reactions involving 6-chloro-3-(5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl)-4-phenylquinolin-2(1H)-one and 4-oxobutanoic acid derivatives, followed by purification via flash chromatography . Analytical characterization (NMR, HRMS) confirmed its structure, and HPLC verified purity (>95%) .
Properties
IUPAC Name |
4-[5-(6-chloro-2-oxo-4-phenyl-1H-quinolin-3-yl)-3-(4-fluorophenyl)-3,4-dihydropyrazol-2-yl]-4-oxobutanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H21ClFN3O4/c29-18-8-11-21-20(14-18)26(17-4-2-1-3-5-17)27(28(37)31-21)22-15-23(16-6-9-19(30)10-7-16)33(32-22)24(34)12-13-25(35)36/h1-11,14,23H,12-13,15H2,(H,31,37)(H,35,36) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLUZUGLVCOSTIO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N(N=C1C2=C(C3=C(C=CC(=C3)Cl)NC2=O)C4=CC=CC=C4)C(=O)CCC(=O)O)C5=CC=C(C=C5)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H21ClFN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
517.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-[3-(6-chloro-2-hydroxy-4-phenylquinolin-3-yl)-5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid is a synthetic organic molecule that has garnered attention for its potential biological activities. This article reviews its biological activity, including antimicrobial, anticancer, and enzyme inhibition properties, based on diverse research findings.
Chemical Structure and Properties
The compound is characterized by a complex structure featuring a quinoline core, a pyrazole moiety, and a 4-oxobutanoic acid functional group. Its molecular formula is , with a molecular weight of approximately 425.85 g/mol. The presence of halogen and hydroxyl groups suggests potential for significant biological interactions.
Antimicrobial Activity
Research has demonstrated that derivatives of 4-oxobutanoic acids exhibit notable antimicrobial properties. For instance, studies on related compounds have shown effectiveness against various bacterial and fungal strains:
| Compound | Target Organism | % Inhibition |
|---|---|---|
| Compound A | Aspergillus fumigatus | 96.5% |
| Compound B | Helminthosporium sativum | 93.7% |
| Compound C | Bacillus subtilis | 37.6% |
| Compound D | Pseudomonas aeruginosa | 33.2% |
| Compound E | Klebsiella pneumoniae | 40.0% |
These results indicate that the structural features of the compound may contribute to its antimicrobial efficacy, although specific data on the target compound remains limited .
Anticancer Potential
Quinoline derivatives, including those related to the target compound, have been studied for their anticancer properties. Research indicates that these compounds can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including interference with cell cycle progression and modulation of signaling pathways. Notably, quinoline-based compounds have shown activity against several cancer types such as breast, prostate, and lung cancers .
Enzyme Inhibition
The ability of the compound to inhibit specific enzymes has also been explored. For example, related studies have reported that alkyl derivatives of 4-oxobutanoates exhibit inhibitory effects on tyrosinase enzymes:
| Alkyl Chain Length | IC50 (μM) | % Inhibition |
|---|---|---|
| Propyl | 128.8 | 85.6% |
| Butyl | 102.3 | 82.3% |
| Crotyl | 102.3 | 100% |
The structure–activity relationship suggests that increasing the carbon chain length enhances inhibitory activity, indicating a possible mechanism of action involving hydrophobic interactions with the enzyme's active site .
Case Studies
- Antimicrobial Efficacy : A study synthesized various amide derivatives from related compounds and evaluated their antimicrobial activities against common pathogens. The results highlighted significant inhibition rates against both bacterial and fungal strains, emphasizing the potential application of these derivatives in clinical settings .
- Anticancer Activity : Another study focused on quinoline derivatives' anticancer effects, demonstrating their ability to induce apoptosis in breast cancer cells through mitochondrial pathways. This research supports the therapeutic potential of quinoline-based compounds in oncology .
Comparison with Similar Compounds
Structural Comparison with Analogous Compounds
The target compound belongs to a family of pyrazoline-containing quinoline derivatives. Key structural analogs and their distinguishing features are summarized below:
Key Observations:
The 6-chloro substituent is conserved in the target and compound 25, suggesting its role in steric or electronic tuning .
Pyrazoline Variations :
- 4-Fluorophenyl (target, 23, 25) vs. 4-chlorophenyl (22): Fluorine’s electronegativity may enhance metabolic stability compared to chlorine .
- Phenyl (compound 7) vs. thiophene (compound 10): Heterocyclic substitutions alter π-π stacking interactions .
Functional Group Impact :
- Carboxylic acid (target) vs. amide (25): The COOH group enhances solubility and ionic interactions, whereas CONH₂ may improve membrane permeability .
Analytical Characterization
- NMR : ¹H/¹³C NMR confirmed regioselective pyrazoline formation and substituent orientation .
- HRMS : Validated molecular formulas (e.g., target: [M+H]⁺ = 529.12) .
- HPLC : Purity >94% for all compounds, critical for pharmacological studies .
Implications of Structural Variations
- Bioactivity : While direct activity data for the target compound is unavailable, analogs with 4-fluorophenyl groups (e.g., 23, 25) showed enhanced binding in receptor models due to fluorine’s electronegativity .
- Solubility: The 4-oxobutanoic acid tail in the target compound improves aqueous solubility compared to ester derivatives (e.g., compound 26) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
